![molecular formula C14H18N4O7 B14018921 7-Methyl-7-azabicyclo[3.2.1]octane CAS No. 34584-07-1](/img/structure/B14018921.png)
7-Methyl-7-azabicyclo[3.2.1]octane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Methyl-7-azabicyclo[3.2.1]octane is a nitrogen-containing heterocyclic compound. This bicyclic structure consists of a six-membered nitrogen heterocycle fused to a cyclopentane ring. Compounds with this core structure have significant potential in the field of drug discovery due to their unique structural and pharmacological properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methyl-7-azabicyclo[3.2.1]octane can be achieved through various methods. One common approach involves the Dieckmann cyclization of a piperidine derivative . This reaction typically requires a strong base such as sodium hydride in an aprotic solvent like tetrahydrofuran. The reaction conditions must be carefully controlled to ensure the formation of the desired bicyclic structure.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale cyclization reactions using automated reactors. The use of continuous flow chemistry can enhance the efficiency and scalability of the synthesis process. Additionally, the purification of the final product is often achieved through techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
7-Methyl-7-azabicyclo[3.2.1]octane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom or the carbon atoms adjacent to the nitrogen.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Hydrogen gas with a palladium catalyst under mild pressure.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Scientific Research Applications
7-Methyl-7-azabicyclo[3.2.1]octane has a wide range of applications in scientific research:
Chemistry: Used as a key intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential as a ligand in receptor binding assays.
Medicine: Investigated for its potential therapeutic effects in treating neurological disorders.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 7-Methyl-7-azabicyclo[3.2.1]octane involves its interaction with specific molecular targets. The compound can bind to receptors in the central nervous system, modulating neurotransmitter release and receptor activity. This interaction can influence various signaling pathways, leading to changes in cellular function and behavior .
Comparison with Similar Compounds
Similar Compounds
2-Azabicyclo[3.2.1]octane: Another nitrogen-containing heterocycle with similar structural features.
8-Azabicyclo[3.2.1]octane: A related compound with a different substitution pattern on the bicyclic core.
Uniqueness
7-Methyl-7-azabicyclo[3.2.1]octane is unique due to its specific substitution at the 7-position, which can influence its chemical reactivity and biological activity. This unique substitution pattern can lead to distinct pharmacological properties compared to other similar compounds .
Properties
CAS No. |
34584-07-1 |
|---|---|
Molecular Formula |
C14H18N4O7 |
Molecular Weight |
354.32 g/mol |
IUPAC Name |
6-methyl-6-azabicyclo[3.2.1]octane;2,4,6-trinitrophenol |
InChI |
InChI=1S/C8H15N.C6H3N3O7/c1-9-6-7-3-2-4-8(9)5-7;10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h7-8H,2-6H2,1H3;1-2,10H |
InChI Key |
KYOATTORQMYLNK-UHFFFAOYSA-N |
Canonical SMILES |
CN1CC2CCCC1C2.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


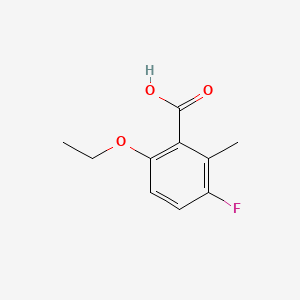
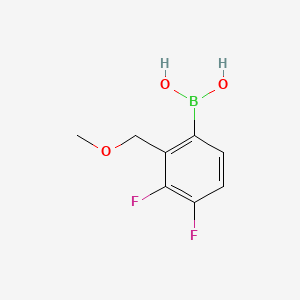
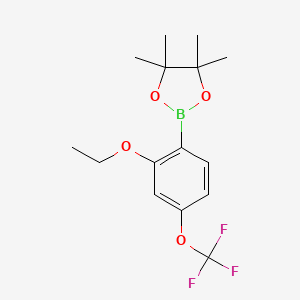
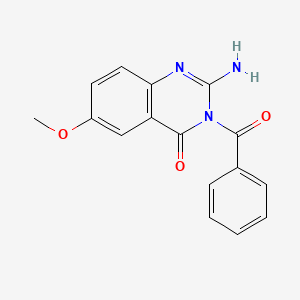
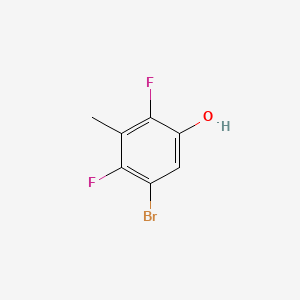
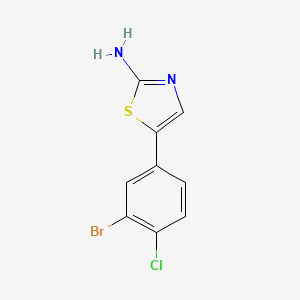
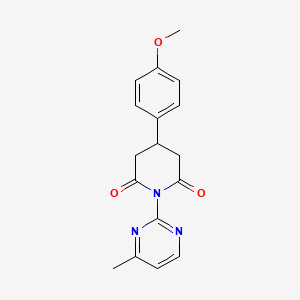
![4-Methyl-N-[(naphthalen-2-yl)methylidene]benzene-1-sulfonamide](/img/structure/B14018882.png)
![5-chloro-1-isopropyl-1H-benzo[d]imidazol-2-amine](/img/structure/B14018886.png)
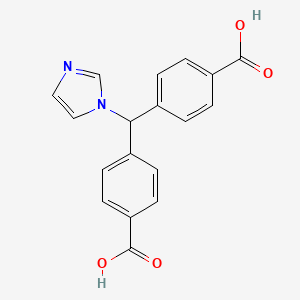

![4-tert-butoxy-7-chloro-8-fluoro-2-[[(2R,8S)-2-fluoro-1,2,3,5,6,7-hexahydropyrrolizin-8-yl]methoxy]pyrido[4,3-d]pyrimidine](/img/structure/B14018914.png)
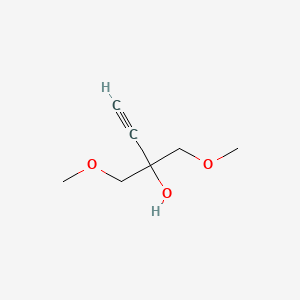
![(5As,12bs)-2,2-dimethyl-5a,12b-dihydro-2h-[1,3]dioxolo[6,7]chromeno[3,4-b]pyrano[2,3-h]chromen-13(6h)-one](/img/structure/B14018938.png)
